molecular formula C113H196N30O31 B1147417 Glycyl-L-valyl-L-leucyl-L-seryl-L-asparaginyl-L-valyl-L-isoleucylglycyl-L-tyrosyl-L-leucyl-L-lysyl-L-lysyl-L-leucylglycyl-L-threonylglycyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-leucyl-L-lysyl-L-glutamine--trifluoroacetic acid (1/1) CAS No. 136831-50-0

Glycyl-L-valyl-L-leucyl-L-seryl-L-asparaginyl-L-valyl-L-isoleucylglycyl-L-tyrosyl-L-leucyl-L-lysyl-L-lysyl-L-leucylglycyl-L-threonylglycyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-leucyl-L-lysyl-L-glutamine--trifluoroacetic acid (1/1)

Cat. No.: B1147417
CAS No.: 136831-50-0
M. Wt: 2470.95
Attention: For research use only. Not for human or veterinary use.
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Description

Glycyl-L-valyl-L-leucyl-L-seryl-L-asparaginyl-L-valyl-L-isoleucylglycyl-L-tyrosyl-L-leucyl-L-lysyl-L-lysyl-L-leucylglycyl-L-threonylglycyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-leucyl-L-lysyl-L-glutamine--trifluoroacetic acid (1/1) is a useful research compound. Its molecular formula is C113H196N30O31 and its molecular weight is 2470.95. The purity is usually 95%.
BenchChem offers high-quality Glycyl-L-valyl-L-leucyl-L-seryl-L-asparaginyl-L-valyl-L-isoleucylglycyl-L-tyrosyl-L-leucyl-L-lysyl-L-lysyl-L-leucylglycyl-L-threonylglycyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-leucyl-L-lysyl-L-glutamine--trifluoroacetic acid (1/1) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycyl-L-valyl-L-leucyl-L-seryl-L-asparaginyl-L-valyl-L-isoleucylglycyl-L-tyrosyl-L-leucyl-L-lysyl-L-lysyl-L-leucylglycyl-L-threonylglycyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-leucyl-L-lysyl-L-glutamine--trifluoroacetic acid (1/1) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C112H194N30O31.C2HF3O2/c1-22-62(18)91(142-111(171)90(61(16)17)141-105(165)79(48-83(119)148)134-106(166)80(53-143)137-103(163)76(45-58(10)11)135-109(169)88(59(12)13)138-84(149)49-116)107(167)121-51-86(151)125-77(46-66-32-34-67(145)35-33-66)104(164)132-74(43-56(6)7)100(160)127-68(29-23-26-38-113)96(156)126-70(31-25-28-40-115)98(158)131-72(41-54(2)3)95(155)120-52-87(152)139-92(65(21)144)108(168)122-50-85(150)123-63(19)93(153)130-73(42-55(4)5)102(162)133-78(47-82(118)147)99(159)124-64(20)94(154)140-89(60(14)15)110(170)136-75(44-57(8)9)101(161)128-69(30-24-27-39-114)97(157)129-71(112(172)173)36-37-81(117)146;3-2(4,5)1(6)7/h32-35,54-65,68-80,88-92,143-145H,22-31,36-53,113-116H2,1-21H3,(H2,117,146)(H2,118,147)(H2,119,148)(H,120,155)(H,121,167)(H,122,168)(H,123,150)(H,124,159)(H,125,151)(H,126,156)(H,127,160)(H,128,161)(H,129,157)(H,130,153)(H,131,158)(H,132,164)(H,133,162)(H,134,166)(H,135,169)(H,136,170)(H,137,163)(H,138,149)(H,139,152)(H,140,154)(H,141,165)(H,142,171)(H,172,173);(H,6,7)/t62-,63-,64-,65+,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,88-,89-,90-,91-,92-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BURHHWGBXFIPSQ-FAJNZGOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)O)C(=O)NCC(=O)NC(C)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)CN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)CN.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C114H195F3N30O33
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745595
Record name Glycyl-L-valyl-L-leucyl-L-seryl-L-asparaginyl-L-valyl-L-isoleucylglycyl-L-tyrosyl-L-leucyl-L-lysyl-L-lysyl-L-leucylglycyl-L-threonylglycyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-leucyl-L-lysyl-L-glutamine--trifluoroacetic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

2570.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136831-50-0
Record name Glycyl-L-valyl-L-leucyl-L-seryl-L-asparaginyl-L-valyl-L-isoleucylglycyl-L-tyrosyl-L-leucyl-L-lysyl-L-lysyl-L-leucylglycyl-L-threonylglycyl-L-alanyl-L-leucyl-L-asparaginyl-L-alanyl-L-valyl-L-leucyl-L-lysyl-L-glutamine--trifluoroacetic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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